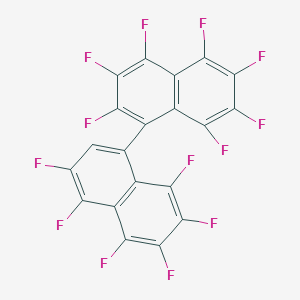
2-Amino-4-chloro-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-chloro-5-iodobenzaldehyde: is a chemical compound with the following structure:
C7H4ClIO
It combines an aldehyde group (benzaldehyde) with amino, chloro, and iodo substituents. This compound is of interest due to its unique combination of functional groups.Vorbereitungsmethoden
Synthetic Routes::
Halogenation of 2-Aminobenzaldehyde: Start with 2-aminobenzaldehyde and selectively introduce chlorine and iodine atoms using appropriate halogenating agents.
Sandmeyer Reaction: Convert 2-aminobenzaldehyde to its diazonium salt and then replace the amino group with chlorine or iodine using copper salts.
Vilsmeier-Haack Reaction: React 2-aminobenzaldehyde with phosphorus oxychloride (POCl₃) to form the chlorinated intermediate, followed by treatment with iodine.
Direct Synthesis: Combine 2-amino-4-chlorobenzaldehyde and iodine in the presence of a suitable oxidizing agent.
Industrial Production:: Industrial-scale production typically involves the Vilsmeier-Haack reaction or direct synthesis methods.
Analyse Chemischer Reaktionen
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄).
Reduction: Reduction of the aldehyde group yields the corresponding alcohol (2-amino-4-chloro-5-iodobenzyl alcohol).
Substitution: The chlorine and iodine atoms can undergo substitution reactions with nucleophiles.
Common Reagents: Sodium hydroxide (NaOH), hydrazine (N₂H₄), and Grignard reagents.
Major Products: The main products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity due to its unique substitution pattern.
Medicine: Explored for antitumor or antimicrobial properties.
Industry: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The exact mechanism of action is context-dependent. It may involve interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H5ClINO |
|---|---|
Molekulargewicht |
281.48 g/mol |
IUPAC-Name |
2-amino-4-chloro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H5ClINO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 |
InChI-Schlüssel |
ZJEVBMKKOGRNDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)Cl)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


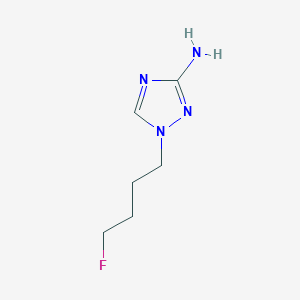
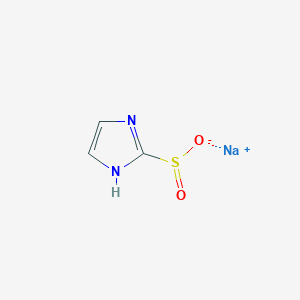
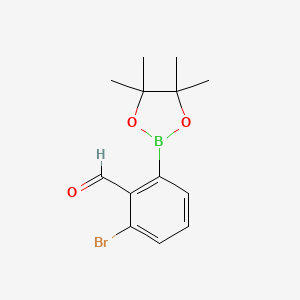
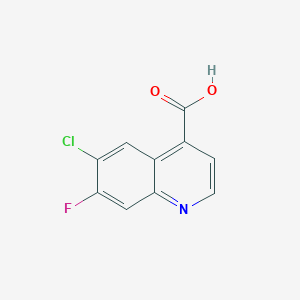
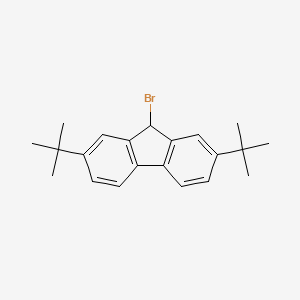
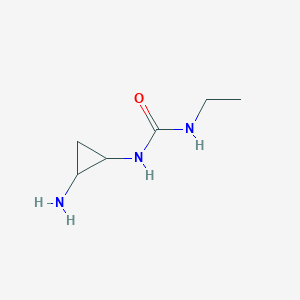

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
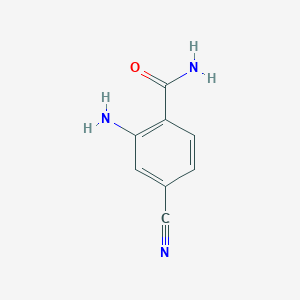
![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)
